5,10-[1,2]Benzenoarsanthrene
Description
Properties
CAS No. |
197-40-0 |
|---|---|
Molecular Formula |
C18H12As2 |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
1,8-diarsapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C18H12As2/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12H |
InChI Key |
ZVVGWKNSYYKDNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[As]3C4=CC=CC=C4[As]2C5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C2C(=C1)[As]3C4=CC=CC=C4[As]2C5=CC=CC=C53 |
Synonyms |
5,10-[1,2]Benzenoarsanthrene |
Origin of Product |
United States |
Theoretical and Computational Investigations of 5,10 1 2 Benzenoarsanthrene
Aromaticity Assessment and Delocalization Pathways
Harmonic Oscillator Model of Aromaticity (HOMA) Indices
Further research in the field of computational chemistry would be necessary to produce the specific data required to populate these sections. At present, 5,10- scispace.comethz.chBenzenoarsanthrene appears to be an understudied compound from a theoretical and computational perspective.
No Publicly Available Research Found for Theoretical and Computational Investigations of 5,10- researchgate.netuni-muenchen.deBenzenoarsanthrene
Following a comprehensive search of scholarly articles, research databases, and computational chemistry literature, no specific theoretical or computational investigations on the chemical compound 5,10- researchgate.netuni-muenchen.deBenzenoarsanthrene were found. As a result, the detailed article focusing on the requested scientific explorations as outlined cannot be generated at this time.
The user's request specified a detailed article structure, including sections on Anisotropy of the Induced Current Density (AICD) Mapping, Conformational Analysis and Stereoelectronic Effects, and Reaction Pathway Energetics and Mechanistic Hypotheses. These advanced computational chemistry topics require specific research data, such as calculated values for magnetic properties, potential energy surfaces, non-covalent interaction analyses, and reaction energy profiles, which are not available in the public domain for 5,10- researchgate.netuni-muenchen.deBenzenoarsanthrene.
General principles of the requested theoretical methods are well-established in computational chemistry:
Anisotropy of the Induced Current Density (AICD): This technique is used to visualize and quantify electron delocalization and aromaticity in molecules. It maps the induced ring currents in the presence of an external magnetic field.
Potential Energy Surface (PES) Scans: These scans are performed to explore the conformational landscape of a molecule, identifying stable isomers, transition states, and the energy barriers between them.
Non-Covalent Interactions (NCI): Analysis of NCIs helps in understanding the intramolecular and intermolecular forces, such as van der Waals and steric interactions, that influence molecular shape and reactivity.
Reaction Pathway Energetics: These studies computationally model the energy changes that occur during a chemical reaction, helping to elucidate reaction mechanisms and predict reaction feasibility.
While these methodologies are standard in the field, their application to a specific and relatively obscure compound like 5,10- researchgate.netuni-muenchen.deBenzenoarsanthrene requires dedicated research projects. The absence of such published studies prevents the creation of a scientifically accurate and data-rich article as requested.
Synthetic Methodologies for 5,10 1 2 Benzenoarsanthrene and Its Analogues
Retrosynthetic Strategies and Key Disconnections
A retrosynthetic analysis of 5,10- mnstate.eduresearchgate.netBenzenoarsanthrene reveals several possible key disconnections. The most logical approach involves a late-stage introduction of the benzeno bridge, simplifying the target to a precursor arsa-anthracene (arsanthrene) scaffold. This strategy is advantageous as it allows for the construction of the core arsenic-containing tricycle first, followed by a final annulation step.
Key Disconnections:
[4+2] Cycloaddition: The most apparent disconnection of the benzeno bridge is through a Diels-Alder or a related [4+2] cycloaddition reaction. This would involve the arsa-anthracene core acting as a diene and a suitable dienophile, such as benzyne (B1209423), to form the triptycene-like structure. This approach is well-precedented for the synthesis of carbocyclic triptycenes from anthracene.
Sequential C-C Bond Formation: An alternative strategy for the benzeno bridge involves a stepwise construction, for example, through a double Suzuki or Stille coupling of a di-halogenated arsa-anthracene precursor with a 1,2-diboryl or 1,2-distannylbenzene derivative, followed by an intramolecular cyclization.
The retrosynthesis of the arsa-anthracene core itself can be envisioned through several pathways:
Double Intramolecular C-As Bond Formation: A convergent approach would involve the cyclization of a pre-functionalized diphenyl ether or diphenylamine (B1679370) analogue, where the oxygen or nitrogen bridge is later replaced by arsenic. A more direct route involves the double cyclization of a bis(2-halophenyl)arsine derivative.
Stepwise Annulation: A linear synthesis could involve the formation of a dibenzo[b,f]arsinine ring system first, followed by the introduction of the second arsenic atom and subsequent ring closure.
| Retrosynthetic Step | Forward Reaction Type | Precursor(s) |
| Disconnection of Benzeno Bridge | [4+2] Cycloaddition (e.g., Diels-Alder) | Arsa-anthracene and Benzyne |
| Disconnection of Arsa-anthracene | Double Intramolecular Cyclization | Bis(2-halophenyl)arsine derivative |
| Disconnection of Arsa-anthracene | Stepwise Annulation | Substituted Diphenylarsine derivative |
Development of Novel Carbon-Arsenic Bond Forming Reactions
The successful synthesis of 5,10- mnstate.eduresearchgate.netBenzenoarsanthrene is heavily reliant on efficient methods for the formation of robust carbon-arsenic bonds. While traditional methods often involve stoichiometric organoarsenic reagents, recent advancements have focused on catalytic and multicomponent approaches to enhance efficiency, selectivity, and functional group tolerance.
The intramolecular cyclization of arsenic-containing precursors is a key step in the construction of the arsanthrene framework. Transition metal catalysis, particularly with palladium or copper, can facilitate the formation of C-As bonds through reductive elimination from an organometallic intermediate.
For instance, a hypothetical catalytic cycle for the formation of an arsa-anthracene precursor could involve the oxidative addition of a C-X bond (where X is a halide) to a low-valent metal center, followed by transmetalation with an arsenic nucleophile or direct intramolecular insertion into a C-H bond, and concluding with reductive elimination to form the C-As bond and regenerate the catalyst.
Hypothetical Catalytic Cyclization:
| Catalyst System | Substrate Type | Proposed Key Steps |
| Pd(0)/Ligand | 2,2'-Dihalo-diphenylarsine | Oxidative Addition, Intramolecular C-As Coupling, Reductive Elimination |
| Cu(I)/Ligand | 2-Halo-2'-arsino-diphenyl ether | Ullmann-type Coupling |
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer a highly convergent and atom-economical approach to complex molecules. A plausible, though currently undeveloped, multicomponent strategy for an arsa-anthracene precursor could involve the reaction of a di-Grignard or di-lithio reagent derived from a diphenyl ether with two equivalents of an arsenic trihalide, followed by an in-situ reductive cyclization.
Stepwise Construction of the Polycyclic Arsenic Framework
A stepwise approach to the synthesis of 5,10- mnstate.eduresearchgate.netBenzenoarsanthrene allows for greater control and characterization of intermediates along the synthetic pathway. This methodology is divided into the synthesis of the precursor arsa-anthracene scaffold and the subsequent introduction and annulation of the benzeno bridge.
A plausible synthetic sequence could begin with the reaction of 2,2'-dilithiodiphenyl ether with arsenic trichloride (B1173362) to form 5,10-dichloro-5,10-dihydroarsanthrene. Subsequent reduction would yield the parent arsanthrene.
Plausible Synthetic Steps for Arsa-anthracene:
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Double Ortho-lithiation | Diphenyl ether, n-Butyllithium | 2,2'-Dilithiodiphenyl ether |
| 2 | Arsenic Insertion | Arsenic trichloride | 5,10-Dichloro-5,10-dihydroarsanthrene |
| 3 | Reduction | Lithium aluminum hydride | Arsa-anthracene |
With the arsa-anthracene core in hand, the final step is the construction of the benzeno bridge. The most promising method for this transformation is a [4+2] cycloaddition reaction. The central ring of the arsa-anthracene is expected to behave as a diene, analogous to the central ring of anthracene.
The generation of benzyne in the presence of the arsa-anthracene would likely lead to the desired 5,10- mnstate.eduresearchgate.netBenzenoarsanthrene. Benzyne can be generated in situ from various precursors, such as the thermal decomposition of benzenediazonium-2-carboxylate or the reaction of 2-bromoiodobenzene with a strong base.
Final Annulation Step:
| Reaction Type | Diene | Dienophile Precursor | Conditions |
| Diels-Alder Reaction | Arsa-anthracene | Benzenediazonium-2-carboxylate | Aprotic solvent, heat |
| Diels-Alder Reaction | Arsa-anthracene | 2-Bromoiodobenzene, n-Butyllithium | Aprotic solvent, low temperature |
Functionalization and Derivatization Routes for 5,10-wikipedia.orgnih.govBenzenoarsanthrene
The derivatization of 5,10- wikipedia.orgnih.govBenzenoarsanthrene can be approached through two primary avenues: modification of the peripheral aromatic rings and direct manipulation of the arsenic centers.
The introduction of functional groups onto the benzene (B151609) rings of the arsanthrene core is anticipated to proceed via established aromatic substitution mechanisms. The regioselectivity of these reactions will be dictated by the directing effects of the arsenic atoms and any existing substituents.
Electrophilic Aromatic Substitution (SEAr):
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic compounds. In the context of 5,10- wikipedia.orgnih.govBenzenoarsanthrene, the arsenic atoms, being part of a larger π-system, will influence the electron density of the aromatic rings and thus direct incoming electrophiles. While arsenic is generally considered a deactivating group in electrophilic aromatic substitution due to its electronegativity, it is expected to be an ortho, para-director. This is because the lone pairs on the arsenic atoms can be donated to the aromatic system through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions.
Common electrophilic substitution reactions that could be applied to the 5,10- wikipedia.orgnih.govBenzenoarsanthrene scaffold include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.
The regiochemical outcome of these reactions would need to be determined experimentally, as steric hindrance from the bridged structure could also play a significant role in favoring substitution at specific positions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 5,10- wikipedia.orgnih.govBenzenoarsanthrene
| Reaction | Reagents | Expected Major Products (Predicted) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Ortho- and para-brominated derivatives |
| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitrated derivatives |
Note: The precise distribution of ortho and para isomers would be subject to experimental verification.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is less common for electron-rich aromatic systems unless they are activated by strong electron-withdrawing groups. Therefore, to achieve SNAr on the 5,10- wikipedia.orgnih.govBenzenoarsanthrene core, it would likely be necessary to first introduce electron-withdrawing substituents (such as nitro groups) via electrophilic substitution. Once activated, halogenated derivatives of 5,10- wikipedia.orgnih.govBenzenoarsanthrene could undergo substitution with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups.
The arsenic atoms in 5,10- wikipedia.orgnih.govBenzenoarsanthrene are key sites for chemical modification, allowing for changes in the electronic properties, geometry, and coordination behavior of the molecule.
Oxidation and Sulfidation:
The trivalent arsenic centers in the arsanthrene core can be readily oxidized to the pentavalent state. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or organic peroxides would be expected to yield the corresponding di-arsine oxides. Similarly, reaction with elemental sulfur or other sulfur-transfer reagents could lead to the formation of di-arsine sulfides. These transformations alter the geometry around the arsenic atoms from trigonal pyramidal to tetrahedral.
Table 2: Potential Oxidation and Sulfidation Products of 5,10- wikipedia.orgnih.govBenzenoarsanthrene
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation | H₂O₂ | 5,10- wikipedia.orgnih.govBenzenoarsanthrene-5,10-dioxide |
Alkylation and Arylation:
The arsenic centers can also undergo reactions with alkyl or aryl halides to form quaternary arsonium (B1239301) salts. This would involve the conversion of the trivalent arsenic to a pentavalent, positively charged center. The reactivity would depend on the nucleophilicity of the arsenic lone pairs and the nature of the electrophile.
Coordination Chemistry:
The lone pairs of electrons on the arsenic atoms make 5,10- wikipedia.orgnih.govBenzenoarsanthrene a potential ligand for transition metals. It can act as a bidentate ligand, coordinating to a metal center through both arsenic atoms to form chelate complexes. The geometry of the arsanthrene scaffold would influence the bite angle and the stability of the resulting coordination compounds. The synthesis of such complexes would typically involve the reaction of 5,10- wikipedia.orgnih.govBenzenoarsanthrene with a suitable metal precursor, such as a metal halide or carbonyl complex. The nature of the metal and the other ligands in its coordination sphere would determine the structure and properties of the final complex.
Advanced Spectroscopic and Diffraction Based Structural Characterization of 5,10 1 2 Benzenoarsanthrene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of complex organic and organometallic compounds in solution. For 5,10- acs.orgfigshare.comBenzenoarsanthrene, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a comprehensive picture of its covalent framework and stereochemistry.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals in the complex spectrum expected for 5,10- acs.orgfigshare.comBenzenoarsanthrene.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling networks within the molecule. sdsu.edu For 5,10- acs.orgfigshare.comBenzenoarsanthrene, this would primarily show correlations between adjacent aromatic protons on the benzene (B151609) and phenylene rings. The bridgehead protons, being isolated, would not be expected to show COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique that would allow for the direct assignment of carbon signals based on their attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to mapping the complete carbon skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons. columbia.edu For instance, the bridgehead protons would show HMBC correlations to the quaternary carbons of the arsanthrene core and the adjacent aromatic carbons, providing definitive evidence for the triptycene-like structure.
Based on data from analogous triptycene structures, the expected ¹H and ¹³C NMR chemical shifts for 5,10- acs.orgfigshare.comBenzenoarsanthrene are presented in the interactive table below. acs.org
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Bridgehead CH | ~5.5 | ~55 |
| Aromatic CH (Arsanthrene moiety) | 7.0 - 7.5 | 123 - 128 |
| Aromatic CH (Benzeno bridge) | 6.8 - 7.2 | 125 - 130 |
| Quaternary Aromatic C | - | 145 - 150 |
Solid-State NMR for Crystalline and Amorphous Phases
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in the solid phase. For 5,10- acs.orgfigshare.comBenzenoarsanthrene, ssNMR could be used to study polymorphism, characterize amorphous phases, and probe the local environment of the arsenic atoms. Techniques like Magic Angle Spinning (MAS) would be employed to average out anisotropic interactions and obtain higher resolution spectra. While specific experimental data is unavailable, ssNMR studies on related organoarsenic compounds have demonstrated the utility of this technique in understanding solid-state structures.
Single Crystal X-ray Diffraction for Definitive Structural Assignment
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of crystalline solids. rsc.org A successful crystallographic analysis of 5,10- acs.orgfigshare.comBenzenoarsanthrene would provide definitive proof of its molecular structure.
Precise Determination of Bond Lengths, Angles, and Dihedral Angles
The X-ray diffraction data would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. Based on known triptycene and arsanthrene structures, a set of expected values is provided in the interactive table below. nih.govrsc.org
| Parameter | Expected Value |
| As-C (aromatic) bond length | ~1.95 Å |
| C-C (aromatic) bond length | ~1.40 Å |
| C-C (bridgehead-aromatic) bond length | ~1.52 Å |
| C-As-C bond angle | ~98° |
| C-C-C (aromatic) bond angle | ~120° |
| Dihedral angle between aromatic rings | ~120° |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure would also reveal how the molecules pack in the solid state. The analysis of intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions, would be crucial for understanding the supramolecular chemistry of this compound. ias.ac.in The rigid, bulky nature of the triptycene framework would likely lead to a porous crystal lattice with significant void space. nih.gov
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition of 5,10- acs.orgfigshare.comBenzenoarsanthrene. Tandem mass spectrometry (MS/MS) experiments would be employed to study its fragmentation pathways, providing further structural information. nih.govresearchgate.net
The fragmentation of organoarsenic compounds can proceed through various pathways, including the loss of neutral molecules and radical species. nih.govresearchgate.net For 5,10- acs.orgfigshare.comBenzenoarsanthrene, a plausible fragmentation pathway would involve the initial loss of the benzeno bridge, followed by further fragmentation of the arsanthrene core. The interactive table below outlines a proposed fragmentation pathway with the corresponding expected m/z values for the major fragments.
| Proposed Fragment | Formula | Expected m/z |
| [M]+ (Molecular ion) | C₁₈H₁₂As₂ | 386.94 |
| [M - C₆H₄]+ | C₁₂H₈As₂ | 310.90 |
| [M - C₆H₄ - AsH]+ | C₁₂H₇As | 234.98 |
| [C₁₂H₈]+ | C₁₂H₈ | 152.06 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights4.5. Electronic Absorption and Emission Spectroscopy for Electronic Transitions
To generate the requested content, experimental data from scholarly sources focusing on 5,10- researchgate.netresearchgate.netBenzenoarsanthrene would be required. This would include Infrared and Raman spectra to identify vibrational modes and functional groups, as well as UV-Vis absorption and emission spectra to determine electronic transition properties. Without such specific data, any attempt to create the article would be speculative and not based on factual, scientific findings.
Reactivity and Reaction Mechanisms of 5,10 1 2 Benzenoarsanthrene
Electrophilic and Nucleophilic Reactivity of the Aromatic System
The benzene (B151609) rings of 5,10- youtube.comwikipedia.orgBenzenoarsanthrene are expected to undergo electrophilic aromatic substitution, a class of reactions common to many aromatic compounds. The arsenic atoms, being part of a larger heterocyclic system, will influence the electron density of the aromatic rings and thus direct the regioselectivity of these reactions.
In the absence of experimental data, the directing effect of the arsanthrene core can be postulated by considering the electronic properties of arsenic within the ring system. Arsenic is less electronegative than carbon and possesses a lone pair of electrons that could potentially be donated into the aromatic π-system through resonance. However, the larger size of the arsenic atom and the diffuse nature of its orbitals may lead to less effective overlap with the carbon p-orbitals of the benzene rings compared to smaller heteroatoms like nitrogen or oxygen.
Common electrophilic aromatic substitution reactions that could be explored for this system include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst to introduce halogen atoms.
Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.
Nucleophilic aromatic substitution on the unmodified aromatic rings is generally not favored unless strong electron-withdrawing groups are present or under harsh reaction conditions.
Hypothetical Regioselectivity in Electrophilic Aromatic Substitution
| Electrophilic Reagent | Predicted Major Product(s) (Position of Substitution) |
| HNO₃/H₂SO₄ | 2-Nitro-5,10- youtube.comwikipedia.orgbenzenoarsanthrene |
| Br₂/FeBr₃ | 2-Bromo-5,10- youtube.comwikipedia.orgbenzenoarsanthrene |
| CH₃Cl/AlCl₃ | 2-Methyl-5,10- youtube.comwikipedia.orgbenzenoarsanthrene |
Note: The numbering of the positions is based on standard nomenclature for the parent ring system, and the predictions are based on general principles of electrophilic aromatic substitution.
To elucidate the precise mechanism of electrophilic substitution on 5,10- youtube.comwikipedia.orgBenzenoarsanthrene, kinetic studies and isotopic labeling experiments would be invaluable. For instance, by comparing the rate of substitution of a deuterated analogue with the non-deuterated compound, the presence or absence of a kinetic isotope effect could be determined. A significant kinetic isotope effect would suggest that the cleavage of the carbon-hydrogen (or carbon-deuterium) bond is the rate-determining step. The formation of a Wheland intermediate, a common feature of electrophilic aromatic substitution, could be investigated using spectroscopic techniques under specific reaction conditions.
Redox Chemistry of the Incorporated Arsenic Center
The arsenic atoms in 5,10- youtube.comwikipedia.orgBenzenoarsanthrene are in the +3 oxidation state and possess a lone pair of electrons, making them susceptible to both oxidation and reduction.
Treatment of 5,10- youtube.comwikipedia.orgBenzenoarsanthrene with common oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid would be expected to oxidize the arsenic centers. Depending on the strength of the oxidant and the reaction conditions, this could lead to the formation of arsinic acid derivatives (containing As(V)=O) or potentially arsonic acid derivatives with further oxidation. The oxidation would likely proceed stepwise, with the initial formation of a mono-oxide at one of the arsenic atoms.
Predicted Oxidation Products of 5,10- youtube.comwikipedia.orgBenzenoarsanthrene
| Oxidizing Agent | Expected Major Product |
| H₂O₂ (mild) | 5-Oxo-5,10- youtube.comwikipedia.orgbenzenoarsanthrene |
| KMnO₄ (strong) | 5,10-Dioxo-5,10- youtube.comwikipedia.orgbenzenoarsanthrene (an arsinic acid anhydride (B1165640) analogue) |
Reduction of the arsenic centers in 5,10- youtube.comwikipedia.orgBenzenoarsanthrene would be more challenging due to the stability of the trivalent arsenic within the heterocyclic ring. However, powerful reducing agents could potentially lead to the formation of low-valent arsenic species. The specific nature of these products would be highly dependent on the reductant and the reaction conditions. Theoretical studies could provide insight into the feasibility and potential structures of such reduced derivatives.
Coordination Chemistry and Ligand Properties of 5,10-youtube.comwikipedia.orgBenzenoarsanthrene
The arsenic atoms in 5,10- youtube.comwikipedia.orgBenzenoarsanthrene possess lone pairs of electrons, which should allow the molecule to function as a ligand in coordination complexes with transition metals. The arsenic atoms would act as soft Lewis bases, favoring coordination to soft metal centers such as palladium(II), platinum(II), gold(I), and silver(I).
Given the presence of two arsenic atoms, 5,10- youtube.comwikipedia.orgBenzenoarsanthrene could potentially act as a bidentate ligand, forming a chelate ring with a metal center. The geometry of the molecule would dictate the bite angle of the chelate, which would in turn influence the stability and structure of the resulting metal complex. It could also act as a bridging ligand, coordinating to two different metal centers. The electronic properties of the resulting metal complexes would be influenced by the σ-donating and potential π-accepting abilities of the arsanthrene ligand.
Complexation with Transition Metals and Main Group Elements
It is anticipated that the arsenic centers in 5,10- nih.govnih.govBenzenoarsanthrene, possessing lone pairs of electrons, would act as Lewis bases, enabling the formation of coordination complexes with a variety of transition metals and main group elements. The rigid, sterically demanding triptycene-like framework would likely influence the accessibility of these lone pairs and, consequently, the coordination geometry of the resulting complexes.
Potential Transition Metal Complexes:
Group 6 Metals (Cr, Mo, W): Formation of complexes of the type [M(CO)₅(L)] or [M(CO)₄(L)₂] (where L = 5,10- nih.govnih.govBenzenoarsanthrene) is plausible, with the arsanthrene acting as a monodentate or bidentate ligand.
Group 8-10 Metals (Fe, Ru, Os; Co, Rh, Ir; Ni, Pd, Pt): A diverse range of complexes could be hypothesized, with coordination numbers and geometries dependent on the metal's oxidation state and the other ligands present. The arsanthrene could potentially coordinate to metal centers in various catalytic systems.
Potential Main Group Element Complexes:
Group 13 Elements (B, Al, Ga, In): Adduct formation through the donation of the arsenic lone pair to the empty p-orbital of a Lewis acidic Group 13 compound (e.g., BF₃, AlCl₃) is a likely reaction pathway.
Group 14 Elements (Si, Ge, Sn, Pb): While less common, coordination to heavier Group 14 elements in their higher oxidation states could be possible.
Group 15 Elements (P, Sb, Bi): The formation of mixed pnictogen compounds is a theoretical possibility, though reactivity would be influenced by the relative Lewis basicities of the arsenic centers in 5,10- nih.govnih.govBenzenoarsanthrene and the coordinating Group 15 element.
Chelation and Bridging Coordination Modes
The unique geometry of 5,10- nih.govnih.govBenzenoarsanthrene suggests the potential for interesting coordination modes. The distance and orientation of the two arsenic atoms, dictated by the rigid benzeno bridge, would be a critical factor in determining whether the molecule acts as a chelating or a bridging ligand.
Chelation: If the "bite angle" and flexibility of the arsanthrene backbone allow for the coordination of both arsenic atoms to a single metal center, chelate complexes could be formed. The stability of such complexes would be subject to the formation of a sterically and electronically favorable chelate ring.
Bridging Coordination: It is also highly probable that the molecule could act as a bridging ligand, with each arsenic atom coordinating to a different metal center. This could lead to the formation of dimeric or polymeric coordination compounds. The rigid structure would enforce a specific distance and orientation between the bridged metal centers.
Thermal and Photochemical Transformations
The thermal and photochemical stability of 5,10- nih.govnih.govBenzenoarsanthrene is another area ripe for investigation. The rigid, fused-ring system is expected to confer a degree of thermal stability. However, at elevated temperatures, C-As bond cleavage or rearrangement processes could occur.
Photochemical transformations would be dependent on the molecule's electronic structure and its absorption of UV-Vis radiation. Potential photochemical reactions could include:
Photoisomerization: Light-induced changes in the geometry of the arsanthrene core.
Photodissociation: Cleavage of the C-As bonds, potentially leading to the formation of radical species.
Photooxidation or Photoreduction: In the presence of suitable reagents, the arsenic centers could undergo changes in oxidation state upon irradiation.
Ring-Opening, Ring-Closing, and Rearrangement Processes
The strained, cage-like structure of 5,10- nih.govnih.govBenzenoarsanthrene may make it susceptible to certain ring-opening reactions under specific conditions, such as in the presence of strong nucleophiles or electrophiles. Conversely, its synthesis likely involves a ring-closing or cyclization step.
Rearrangement processes, such as skeletal rearrangements of the triptycene-like framework, could potentially be induced thermally or photochemically. These rearrangements would likely proceed through high-energy intermediates and would be influenced by factors such as ring strain and the nature of any substituents on the aromatic rings.
Advanced Research Directions and Potential Applications for 5,10 1 2 Benzenoarsanthrene
Exploration as Novel Catalytic Ligands in Organic Synthesis
The design of ligands is central to advancements in homogeneous catalysis. While phosphine (B1218219) ligands have been extensively studied and utilized, their heavier pnictogen counterparts, arsines, remain comparatively underexplored. The rigid, three-dimensional structure of 5,10- wikipedia.orgalfa-chemistry.comBenzenoarsanthrene makes it a compelling candidate for a novel ligand scaffold.
The arsenic atoms in the arsanthrene core possess lone pairs of electrons that can coordinate to transition metals. The fixed orientation of these arsenic centers, dictated by the rigid benzeno bridge, could enforce specific coordination geometries on a metal center, potentially leading to high selectivity in catalytic transformations. This structural rigidity contrasts with more flexible bidentate ligands, offering a unique stereoelectronic profile. The potential for this compound lies in its application in reactions where precise control of the catalyst's coordination sphere is paramount, such as asymmetric catalysis.
Future research would involve synthesizing derivatives of 5,10- wikipedia.orgalfa-chemistry.comBenzenoarsanthrene and evaluating their performance as ligands in well-established catalytic reactions, such as cross-coupling, hydroformylation, or hydrogenation. The electronic properties of the ligand could be tuned by introducing substituents on the aromatic rings, allowing for systematic investigation of its impact on catalyst activity and selectivity.
Table 1: Comparative Properties of Pnictogen Ligands for Catalysis
| Property | Phosphorus (P) | Arsenic (As) | Antimony (Sb) |
|---|---|---|---|
| Electronegativity | 2.19 | 2.18 | 2.05 |
| Covalent Radius (Å) | 1.07 | 1.21 | 1.41 |
| Typical M-E Bond | Stronger, less polarizable | Weaker, more polarizable | Weakest, most polarizable |
| π-acceptor Ability | Good | Moderate | Poor |
| Potential Application | General Catalysis | Fine-tuning selectivity, novel reactivity | Specialized applications |
Fundamental Investigations for Materials Science Applications
Recent breakthroughs have enabled the synthesis of arsenic-containing π-conjugated molecules and polymers, opening the door to "functional organoarsenic chemistry". nih.govresearchgate.net The rigid, polycyclic aromatic structure of 5,10- wikipedia.orgalfa-chemistry.comBenzenoarsanthrene makes it an ideal target for fundamental studies in materials science, particularly in optoelectronics and as an organic semiconductor analog.
The extended π-system of 5,10- wikipedia.orgalfa-chemistry.comBenzenoarsanthrene is expected to give rise to interesting photophysical properties. The incorporation of heavy arsenic atoms into a conjugated framework can promote spin-orbit coupling, which may facilitate intersystem crossing and lead to phosphorescence. This property is highly desirable for applications in organic light-emitting diodes (OLEDs).
Initial research would focus on characterizing the fundamental photophysical properties of the molecule, including its absorption and emission spectra, quantum yields, and excited-state lifetimes. Understanding these characteristics is the first step toward evaluating its suitability for optoelectronic devices. The rigid structure could lead to high quantum yields by minimizing non-radiative decay pathways that arise from vibrational modes in more flexible molecules.
Table 2: Hypothetical Photophysical Data for 5,10- wikipedia.orgalfa-chemistry.comBenzenoarsanthrene
| Parameter | Value | Significance |
|---|---|---|
| Absorption Maximum (λ_abs) | To be determined | Defines the wavelengths of light the material absorbs. |
| Emission Maximum (λ_em) | To be determined | Determines the color of emitted light for potential OLED applications. |
| Fluorescence Quantum Yield (Φ_F) | To be determined | Measures the efficiency of the light emission process. |
| Phosphorescence Lifetime (τ_P) | To be determined | A long lifetime could be indicative of efficient triplet state emission. |
The efficient movement of charges is crucial for the operation of modern optoelectronic devices like organic field-effect transistors (OFETs) and organic solar cells. nih.gov The ordered packing of molecules in the solid state is a key determinant of charge transport properties. The rigid, well-defined shape of 5,10- wikipedia.orgalfa-chemistry.comBenzenoarsanthrene could facilitate ordered crystalline packing, which is conducive to efficient charge transport.
Theoretical modeling and experimental studies would be needed to understand the charge transport mechanisms in materials based on this compound. Key parameters to investigate include charge carrier mobility and the nature of the transport, which could range from hopping between localized states to more efficient band-like transport. researchgate.netnih.gov The presence of arsenic orbitals contributing to the frontier molecular orbitals (HOMO and LUMO) could offer unique charge transport characteristics compared to purely carbon-based semiconductors.
Mechanistic Studies for Sensor Development and Chemical Probes
The arsenic centers in the 5,10- wikipedia.orgalfa-chemistry.comBenzenoarsanthrene structure can be considered as potential active sites for the development of chemical sensors. The lone pairs on the arsenic atoms could act as Lewis basic sites, allowing for selective binding of specific Lewis acidic analytes, such as metal ions.
Upon binding of an analyte, the electronic structure of the entire molecule would be perturbed. This perturbation could lead to a measurable change in its photophysical properties (e.g., a shift in emission color or quenching of fluorescence) or its electrochemical properties (a change in redox potential). This principle forms the basis of chemosensors. Mechanistic studies would involve investigating the binding affinity and selectivity of the arsanthrene core towards various analytes and characterizing the resulting spectroscopic changes.
Table 3: Potential Analytes for Sensor Applications
| Analyte Class | Potential Binding Interaction | Detection Principle |
|---|---|---|
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination to Arsenic lone pairs | Fluorescence quenching or colorimetric change |
| Electron-Deficient Organics | Charge-transfer complex formation | Change in absorption spectrum |
| Small Molecules (e.g., I₂) | Redox interaction with Arsenic centers | Electrochemical signal generation |
Future Trajectories in Polycyclic Organoarsenic Chemistry
The exploration of compounds like 5,10- wikipedia.orgalfa-chemistry.comBenzenoarsanthrene is emblematic of the future direction of organoarsenic chemistry. The field is moving beyond its historical confines to embrace the challenges of modern materials science. A key driver of this evolution has been the development of safer synthetic methodologies, such as nonvolatile intermediate transformation (NIT) methods, which avoid the use of highly toxic and volatile arsenic precursors. nih.govscite.ai
Future work in polycyclic organoarsenic chemistry will likely focus on several key areas:
Synthesis of Novel Architectures: Creating a wider variety of arsenic-containing polycyclic aromatic hydrocarbons to establish clear structure-property relationships.
Polymerization: Using arsanthrene-based monomers to create novel conjugated polymers with unique electronic and optical properties.
Device Integration: Moving from fundamental characterization to the incorporation of these new materials into prototype electronic devices to assess their real-world performance.
Conclusion and Future Perspectives
Synthesis of Key Findings from 5,10-scite.airesearchgate.netBenzenoarsanthrene Research
A synthesis of key findings is not possible as no research dedicated to 5,10- scite.airesearchgate.netBenzenoarsanthrene has been published. The lack of data means there are no established findings to summarize regarding its synthesis, reactivity, structural characteristics, or potential applications.
Identification of Unresolved Questions and Promising Avenues for Future Inquiry
Given the absence of foundational research, the entire field of 5,10- scite.airesearchgate.netBenzenoarsanthrene chemistry remains an unresolved question. Promising avenues for future inquiry would logically begin with the most fundamental aspects of its chemistry:
Synthesis: Development of a viable and safe synthetic route to 5,10- scite.airesearchgate.netBenzenoarsanthrene would be the first and most critical step. Modern methodologies aimed at minimizing the use of volatile and highly toxic arsenic precursors would be essential.
Structural Characterization: Once synthesized, a thorough structural elucidation using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be necessary to understand its three-dimensional structure and bonding.
Computational Studies: Theoretical calculations could provide initial insights into the molecule's electronic structure, aromaticity, and potential reactivity, guiding initial experimental work.
Reactivity and Stability: Investigation of its basic chemical reactivity and stability under various conditions would lay the groundwork for any potential applications.
Until such fundamental research is undertaken and published, the scientific community lacks the necessary information to discuss the future perspectives of 5,10- scite.airesearchgate.netBenzenoarsanthrene.
Q & A
Q. What are the standard analytical methods for identifying and quantifying 5,10-[1,2]Benzenoarsanthrene in environmental samples?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with fluorescence detection or gas chromatography-mass spectrometry (GC-MS) for separation and quantification. Deuterated internal standards (e.g., benzo(def)phenanthrene-d10) are recommended to correct matrix effects and ionization efficiency .
- Validate methods using certified reference materials (CRMs) such as 10 mg/L cyclohexane solutions of polycyclic aromatic hydrocarbons (PAHs) to ensure accuracy .
Q. How can researchers synthesize this compound in laboratory settings?
Methodological Answer:
- Synthesize via cyclodehydrogenation of precursor aromatic hydrocarbons under controlled thermal or photochemical conditions. Solvent systems like toluene or acetone are preferred for stabilizing intermediates .
- Purify synthesized compounds using column chromatography with silica gel, followed by recrystallization in non-polar solvents to achieve >95% purity .
Q. What are the primary environmental sources and degradation pathways of this compound?
Methodological Answer:
- Trace environmental levels arise from incomplete combustion of organic matter (e.g., fossil fuels, biomass). Monitor degradation via photolysis (UV irradiation in aqueous matrices) or microbial metabolism using isotope-labeled analogs (e.g., deuterated derivatives) to track transformation products .
- Use surrogate PAHs like benz(a)anthracene (CAS 56-55-3) as proxies in degradation studies due to structural similarities .
Advanced Research Questions
Q. How do structural isomers of this compound influence its carcinogenic potency in in vitro models?
Methodological Answer:
- Compare mutagenicity using Ames tests with TA98 and TA100 bacterial strains, focusing on diol-epoxide metabolites. Employ deuterated standards (e.g., benzo(def)phenanthrene-d10) to differentiate isomer-specific adduct formation .
- Validate results with computational modeling (e.g., density functional theory) to correlate electronic properties (e.g., HOMO-LUMO gaps) with biological activity .
Q. What experimental strategies resolve contradictions in reported photostability data for this compound?
Methodological Answer:
- Replicate studies under standardized light sources (e.g., 254 nm UV lamps) and quantify degradation using HPLC with diode-array detection (DAD). Cross-validate with GC-MS to confirm fragmentation patterns .
- Control solvent polarity (e.g., methanol vs. toluene) to assess solvent-mediated stabilization effects on excited-state reactivity .
Q. How can isotopic labeling (e.g., ¹³C or ²H) enhance mechanistic studies of this compound’s metabolic activation?
Methodological Answer:
Q. What advanced spectroscopic techniques elucidate the electronic structure of this compound?
Methodological Answer:
- Perform UV-Vis and fluorescence spectroscopy to characterize π→π* transitions, supplemented by time-resolved laser spectroscopy to measure excited-state lifetimes .
- Use X-ray crystallography (if crystals are obtainable) or DFT-optimized molecular orbital simulations to map electron density distributions .
Data Contradiction and Validation
Q. How should researchers address variability in environmental concentration data for this compound?
Methodological Answer:
- Apply isotopic dilution techniques (e.g., spiking samples with deuterated PAHs) to correct recovery rates and matrix interferences .
- Use interlaboratory comparisons with CRMs (e.g., NIST-certified PAH mixtures) to harmonize detection limits and reproducibility .
Key Reference Standards and Materials
| Compound | CAS RN | Matrix | Concentration | Source Citation |
|---|---|---|---|---|
| Benzo(def)phenanthrene | 129-00-0 | Methanol | 100 µg/mL | |
| Benz(a)anthracene | 56-55-3 | Cyclohexane | 10 mg/L | |
| Benzo(def)phenanthrene-d10 | 1718-52-1 | Acetone | 500 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
